3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid is a synthetic compound characterized by a benzoic acid moiety attached to a piperidine ring that carries a cyclopentylcarbonyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is typically synthesized in laboratory settings, with various methods reported in the literature. It is not commonly found in nature and is primarily produced for research purposes.
3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid falls under the category of benzoic acids and piperidine derivatives. Its molecular formula is , and it has a molecular weight of approximately 295.39 g/mol.
The synthesis of 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid can be achieved through several methods, including:
The synthesis typically requires specific reagents such as:
Temperature and reaction time are critical parameters that influence yield and purity, often requiring optimization through trial and error.
Key structural data include:
3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid can participate in various chemical reactions, including:
These reactions often require specific conditions such as:
The mechanism of action for 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid may involve interactions with biological targets such as receptors or enzymes. The piperidine ring can facilitate binding to target sites due to its basic nature, while the benzoic acid moiety may contribute to stability and solubility in biological systems.
Research indicates that compounds with similar structures often act on neurotransmitter systems or exhibit anti-inflammatory properties, suggesting potential therapeutic applications.
Key physical properties include:
Chemical properties include:
3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid is primarily used in:
This compound's unique structure provides a scaffold for further modifications that could enhance its pharmacological properties.
The systematic IUPAC name 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid defines a hybrid heterocyclic compound integrating three critical pharmacophoric elements: a benzoic acid moiety, a central piperidine ring, and a cyclopentylcarbonyl group. The name precisely maps the molecular architecture: the cyclopentanoyl unit attaches to the piperidine nitrogen (position 1), while the meta-substituted benzoic acid connects to the aliphatic carbon at piperidine position 3. This structural arrangement classifies the compound within the N-acylpiperidine-benzoic acid family—a scaffold of significant interest in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capability. The benzoic acid provides an anionic carboxylate group (pKa ~4.2), the tertiary piperidine enables basicity (calculated pKa ~7.1), and the cyclopentylcarbonyl group introduces lipophilic bulk, collectively enabling three-dimensional interactions with biological targets [1] [6].
Table 1: Core Structural Components of 3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic Acid
Structural Element | Functional Role | Physicochemical Contribution |
---|---|---|
Meta-substituted benzoic acid | Hydrogen-bond acceptor/donor; Anionic charge | Enhances solubility; Target recognition |
Piperidine ring (C3-link) | Conformational constraint; Basic nitrogen | Modulates membrane permeability |
Cyclopentylcarbonyl | Lipophilic domain; Steric bulk | Improves metabolic stability; Binds hydrophobic pockets |
The strategic incorporation of N-acylated piperidine scaffolds emerged in the early 2000s, driven by the need to overcome limitations of flat aromatic systems in CNS drug discovery. Early analogs like 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (PubChem CID: 45073791) demonstrated the value of tert-butoxycarbonyl (Boc) protection for nitrogen functionalization during synthesis [1] [6]. However, the Boc group’s metabolic instability spurred exploration of alternative acyl donors, culminating in cyclopentylcarbonyl’s adoption. The cyclopentyl ring—smaller than cyclohexyl yet more stable than linear chains—imparts optimal lipophilicity (cLogP ~2.8) without excessive steric hindrance. This innovation coincided with research into stereospecific variants, exemplified by (S)-3-(1-(tert-butoxycarbonyl)piperidin-2-yl)benzoic acid (CAS# 2381773-26-6), which highlighted the pharmacological relevance of chiral centers in piperidine-benzoic acid hybrids [2]. These advances positioned 3-substituted derivatives as versatile intermediates for protease inhibitors, GPCR modulators, and ion channel targeting agents.
This scaffold’s modularity enables rapid diversification to target protein classes implicated in challenging diseases. The benzoic acid moiety permits salt formation for solubility optimization or direct coordination with catalytic metal ions in enzymes. Simultaneously, the N-acylpiperidine segment mimics peptide turn structures, enabling disruption of protein-protein interactions—notably in oncology and neurology targets [3] [8]. For instance, analogs like 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS# 149353-75-3) were optimized as correctors for mutant CFTR proteins in cystic fibrosis by facilitating folding/trafficking [3] [4]. The cyclopentylcarbonyl variant specifically enhances blood-brain barrier penetration versus aliphatic acyl groups, opening avenues for CNS applications. Synthetic accessibility further bolsters its utility: the scaffold permits late-stage diversification at the carboxylic acid (amide/ester formation), piperidine nitrogen (acylation), and carbon centers (C–H functionalization), enabling systematic structure-activity relationship (SAR) campaigns.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: